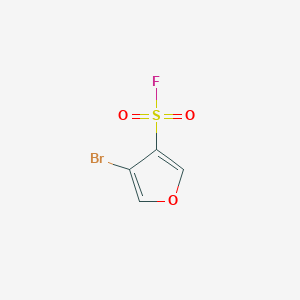

4-Bromofuran-3-sulfonyl fluoride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromofuran-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLARRSUFEPMDAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)Br)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties of 4 Bromofuran 3 Sulfonyl Fluoride

The fundamental chemical properties of 4-Bromofuran-3-sulfonyl fluoride (B91410) are summarized in the table below. This data provides a quantitative snapshot of the molecule's identity and scale.

| Property | Value | Source |

| Chemical Formula | C₄H₂BrFO₃S | enaminestore.com |

| Molecular Weight | 229.03 g/mol | enaminestore.com |

| CAS Number | 2375273-75-7 | enaminestore.com |

| Appearance | (Not specified) | |

| Purity | ≥95% | enaminestore.com |

Synthesis and Characterization

Synthetic Routes to 4-Bromofuran-3-sulfonyl fluoride (B91410)

The synthesis of aryl and heteroaryl sulfonyl fluorides can be achieved through several established methods. A prevalent strategy involves the conversion of a corresponding sulfonyl chloride with a fluoride salt, such as potassium fluoride. organic-chemistry.org This chloride-fluoride exchange is often efficient and can be performed under mild conditions. organic-chemistry.org Another common approach is the one-pot conversion of aryl bromides or iodides into sulfonyl fluorides using a palladium catalyst, a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)), and an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.govresearchgate.net

For the specific synthesis of 4-Bromofuran-3-sulfonyl fluoride, a plausible route could start from 3-bromofuran (B129083). rsc.orgsigmaaldrich.com A sequence involving sulfonation at the 3-position followed by conversion of the resulting sulfonic acid or sulfonyl chloride to the sulfonyl fluoride would yield the target compound. An attempted synthesis of a related compound, 2-nitrofuran-3-sulfonyl fluoride, involved nitration of 3-bromofuran, followed by substitution, oxidative chlorination to the sulfonyl chloride, and then conversion to the sulfonyl fluoride, illustrating a potential multi-step pathway. rsc.org

Sulfur(VI) Fluoride Exchange (SuFEx) Click Reactions

Spectroscopic Data Summary

| Spectroscopy | Expected Features |

| ¹H NMR | Two signals in the aromatic region corresponding to the two protons on the furan (B31954) ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing sulfonyl fluoride group and the bromine atom. |

| ¹³C NMR | Four distinct signals for the carbon atoms of the furan ring. The carbon attached to the sulfonyl fluoride group (C3) and the carbon attached to the bromine (C4) would show characteristic shifts. |

| ¹⁹F NMR | A single signal, typically a singlet or a narrowly split multiplet, in the region characteristic of sulfonyl fluorides (e.g., δ 40-70 ppm). rsc.orgmdpi.com |

| IR Spectroscopy | Strong absorption bands characteristic of the S=O stretching vibrations of the sulfonyl group (typically around 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹) and the S-F bond. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule (m/z ≈ 229), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Applications in Advanced Organic Synthesis and Chemical Biology

Strategic Building Block for Molecular Complexity

The presence of two distinct and orthogonally reactive sites—the carbon-bromine bond and the sulfur-fluorine bond—makes 4-Bromofuran-3-sulfonyl fluoride (B91410) an ideal scaffold for the synthesis of complex molecular architectures. This dual functionality allows for sequential and controlled chemical modifications, enabling the construction of diverse and intricate molecules.

The 4-Bromofuran-3-sulfonyl fluoride scaffold is a promising starting point for the synthesis of a wide array of novel heterocyclic and fluorinated compounds. The bromine atom at the 4-position of the furan (B31954) ring can serve as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. For instance, a Suzuki coupling could be envisioned to append a substituted phenyl ring, leading to a 4-aryl-furan-3-sulfonyl fluoride derivative.

Furthermore, the furan ring itself is a diene and can participate in cycloaddition reactions, most notably the Diels-Alder reaction. core.ac.uksioc-journal.cn This reactivity allows for the construction of complex, three-dimensional oxabicyclic systems, which are common motifs in natural products and biologically active molecules. The electron-withdrawing nature of the sulfonyl fluoride group is expected to influence the dienophilic reactivity of the furan ring. Halogenation of the furan moiety has been shown to facilitate intramolecular Diels-Alder reactions, suggesting that the bromo-substituent in this compound could enhance its reactivity in such transformations. core.ac.uk

The sulfonyl fluoride group itself is a precursor to a variety of sulfur-containing functional groups. It can readily react with nucleophiles such as amines and phenols to form stable sulfonamides and sulfonate esters, respectively, through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. sigmaaldrich.com This reaction is highly efficient and chemoselective. A synthetic route analogous to the preparation of 2-nitrofuran-3-sulfonyl fluoride from 3-bromofuran (B129083) could potentially be adapted for the synthesis of various substituted furan-3-sulfonyl fluorides. rsc.org

| Potential Reaction Type | Reactive Site | Potential Product Class | Significance |

| Suzuki Coupling | C4-Br | 4-Aryl-furan-3-sulfonyl fluorides | Introduction of diverse substituents |

| Diels-Alder Reaction | Furan ring | Oxabicyclic systems | Construction of complex 3D scaffolds |

| SuFEx with Amines | -SO2F | Furan-3-sulfonamides | Access to key pharmacophores |

| SuFEx with Phenols | -SO2F | Furan-3-sulfonate esters | Formation of stable linkages |

The orthogonal reactivity of the C-Br bond and the SO2F group in this compound allows for a modular approach to the synthesis of complex molecules. researchgate.net This means that each reactive site can be addressed independently without affecting the other, enabling a stepwise and controlled assembly of the final structure. For example, a synthetic strategy could first involve a Sonogashira coupling at the C4-position to install an alkyne, which could then be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click" reaction. Subsequently, the sulfonyl fluoride group could be reacted with a specific amine to introduce another element of diversity. This modularity is highly valuable for the generation of chemical libraries for high-throughput screening in drug discovery programs. chemrxiv.org

This step-wise functionalization allows for the creation of a "spatially-defined" diversity, where different functionalities can be precisely placed in three-dimensional space. The rigidity of the furan core further enhances this spatial definition. The principles of SuFEx chemistry, which emphasize robust and high-yielding reactions, are central to the utility of the sulfonyl fluoride moiety in this modular assembly. sigmaaldrich.com

Utilization as Chemical Probes in Biological Systems

The sulfonyl fluoride group is recognized as a "privileged" warhead in chemical biology due to its unique balance of stability in aqueous environments and its ability to covalently react with nucleophilic amino acid residues in proteins. rsc.org This makes this compound a promising scaffold for the development of chemical probes to study biological systems.

The sulfonyl fluoride moiety of this compound is an electrophilic group that can form stable covalent bonds with a range of nucleophilic amino acid side chains within proteins. nih.govenamine.net Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a degree of selectivity, primarily targeting serine, threonine, tyrosine, lysine, and histidine residues. rsc.orgnih.govresearchgate.net This reactivity is context-dependent, meaning the specific protein microenvironment influences which residue is modified. The covalent nature of this interaction allows for the irreversible labeling of target proteins, which is a powerful tool for target identification and validation. nih.govnih.gov The bromofuran portion of the molecule would serve as the "recognition" element, guiding the probe to specific binding pockets. Its lipophilicity and potential for halogen bonding could contribute to binding affinity and selectivity.

| Amino Acid Residue | Nucleophilic Group | Potential for Covalent Modification by Sulfonyl Fluorides |

| Serine (Ser) | Hydroxyl (-OH) | High |

| Threonine (Thr) | Hydroxyl (-OH) | Moderate |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | High |

| Lysine (Lys) | Amine (-NH2) | High |

| Histidine (His) | Imidazole Nitrogen | Moderate |

| Cysteine (Cys) | Thiol (-SH) | Low to Moderate |

Activity-based probes (ABPs) are powerful chemical tools used to profile the functional state of enzymes in complex biological systems. nih.gov An ABP typically consists of a reactive group (the "warhead"), a recognition element, and a reporter tag. This compound could serve as an excellent foundation for the development of novel ABPs. The sulfonyl fluoride would act as the warhead, covalently modifying the active site of a target enzyme. The bromofuran core would constitute the recognition element. To complete the ABP, a reporter tag, such as an alkyne or an azide (B81097) for subsequent "click" chemistry-based detection, could be installed on the furan ring, for example, by replacing the bromine atom via a Sonogashira coupling. mdpi.com Such probes would enable the specific labeling and identification of active enzymes in a proteome, providing valuable insights into their biological roles and potential as therapeutic targets.

A general structure for an activity-based probe derived from this compound could be envisioned as follows:

| Component | Function | Derived from this compound |

| Warhead | Covalent modification of target | -SO2F group |

| Recognition Scaffold | Binding to target protein | Bromofuran core |

| Reporter Tag | Detection and isolation | Alkyne or Azide (introduced at C4-position) |

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The selective and stable nature of the covalent bond formed by the SuFEx reaction makes the sulfonyl fluoride group an attractive tool for bioconjugation. chemrxiv.orgrsc.org this compound could be used to attach small molecules, fluorophores, or other labels to proteins in a site-specific manner. The reaction is typically compatible with aqueous buffers and the physiological conditions required for biological experiments. The bromine atom on the furan ring offers a further point of modification, allowing for the creation of bifunctional linkers. For example, one part of a molecule could be attached at the C4-position, and the resulting functionalized furan-3-sulfonyl fluoride could then be used to conjugate this entire construct to a protein via the sulfonyl fluoride group.

Material Science Applications of Sulfonyl Fluorides

The sulfonyl fluoride functional group is a cornerstone in modern material science, primarily due to its unique combination of stability and reactivity, which is harnessed in a powerful class of reactions known as Sulfur(VI) Fluoride Exchange (SuFEx). sigmaaldrich.comsigmaaldrich.com This click chemistry enables the efficient and reliable formation of robust chemical linkages, making it an invaluable tool for synthesizing advanced polymers and functional materials. acs.orgthieme-connect.com While specific material science applications for this compound are not extensively documented, its structure, combining a reactive sulfonyl fluoride with a furan core, places it at the intersection of two significant areas of polymer innovation: SuFEx-mediated polymerization and the development of furan-based bioplastics. furious-project.eursc.org

Sulfonyl fluorides are recognized as important building blocks in material science, drug discovery, and chemical biology. sigmaaldrich.comrsc.org Their balanced reactivity and stability make them superior to more traditional sulfonyl chlorides in many synthetic contexts. sigmaaldrich.com The S(VI)-F bond is exceptionally stable under many conditions, including resistance to reduction and thermolysis, yet it can be reliably activated to react with nucleophiles, a feature that is central to its utility. sigmaaldrich.comacs.org

This reactivity is particularly exploited in polymer science for both the creation of polymer backbones and for the modification of existing polymers. researchgate.netrsc.org The SuFEx reaction allows for the polycondensation of monomers, such as the reaction between di(arylsulfonyl fluorides) and di(aryl silyl (B83357) ethers), to produce high-performance polysulfonates and polysulfates. sigmaaldrich.comrsc.org These materials are noted for their excellent mechanical properties and high chemical stability, making them suitable for engineering applications. rsc.org

Furthermore, the furan component of this compound is significant as furan-based polymers are gaining prominence as sustainable, bio-based alternatives to petroleum-derived plastics. furious-project.eursc.org Research into monomers like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) is driven by the goal of creating renewable polymers for a wide range of applications, including biodegradable plastics, biomedical devices, and electronics. furious-project.eursc.orgontosight.ai The enzymatic polymerization of furan-based monomers represents a move towards greener and more sustainable manufacturing processes. rsc.orgnih.gov

The convergence of these two fields—sulfonyl fluoride chemistry and furan-based polymers—suggests the potential for creating novel materials with tailored properties. The incorporation of a sulfonyl fluoride group onto a furan-based polymer could be used to impart specific functionalities or to create cross-linked materials with enhanced thermal and mechanical properties, suitable for demanding applications in electronics, automotive, and biomedical sectors. furious-project.eu20.210.105

Detailed Research Findings

Research in material science has highlighted several key areas where sulfonyl fluorides and furan-based structures are making an impact:

High-Performance Polymers via SuFEx: The SuFEx reaction is a powerful method for creating strong, stable polymer chains. rsc.org Polysulfonates and polysulfates synthesized using this "click" reaction are promising for applications that require durable materials. rsc.org The reaction's efficiency and the stability of the resulting linkages are significant advantages over other polymerization techniques. sigmaaldrich.com

Functional Polymer Systems: Sulfonyl fluorides are instrumental in creating functional polymers and cross-linked membranes. researchgate.net20.210.105 For instance, polymer membranes containing sulfonyl fluoride groups can be cross-linked to improve mechanical properties and reduce swelling at high temperatures, which is critical for applications like polymer electrolyte fuel cell (PEFC) membranes. 20.210.105

Bio-Based and Biodegradable Polymers: The development of polymers from renewable resources is a major goal in material science. rsc.org Furan-based polyesters and copolyesters, derived from monomers like FDCA, are being investigated as environmentally friendly alternatives to PET. rsc.orgnih.gov These materials show potential for use in packaging, with some demonstrating self-healing properties and high stability in applications like organic solar cells. rsc.org

Advanced Functional Materials: The unique reactivity of the sulfonyl fluoride group allows for its use in creating specialized materials. It can be used for post-polymerization modification, where the group is added to a polymer chain to introduce new functions. researchgate.net This approach offers a pathway to materials with controlled composition and structure. researchgate.net The European research project FURIOUS, for example, is focused on developing novel furan-based polymers for demanding applications in the automotive, biomedical, and electronics sectors. furious-project.eu

The table below summarizes the types of polymers and their potential applications as discussed in recent research.

| Polymer Type | Monomers/Functional Groups | Key Properties | Potential Applications |

| Polysulfonates / Polysulfates | Di(arylsulfonyl fluorides), Di(aryl silyl ethers) | High mechanical strength, High chemical stability | Engineering polymers rsc.org |

| Cross-linked Fluoropolymers | Perfluorosulfonamide, Sulfonyl fluoride groups | Improved mechanical properties at high temp., Controlled structure | Polymer electrolyte fuel cell (PEFC) membranes 20.210.105 |

| Furan-based Polyesters | 2,5-Furandicarboxylic acid (FDCA), 2,5-bis(hydroxymethyl)furan (BHMF) | Bio-based, Renewable, Self-healing properties | Biodegradable plastics, Packaging, Organic solar cells rsc.orgrsc.orgontosight.ai |

| Functionalized Polymers | Ethenesulfonyl fluoride (ESF) for post-modification | Tunable functionality, Controlled composition | Dyes, Functional surfaces, Bioconjugation researchgate.netresearchgate.net |

Computational Chemistry and Theoretical Characterization

Quantum Mechanical Investigations of Reaction Pathways

Quantum mechanical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving 4-Bromofuran-3-sulfonyl fluoride (B91410). These investigations allow for the exploration of various reaction pathways, identifying the most energetically favorable routes for its synthesis and subsequent transformations. For instance, the synthesis of related furan-3-sulfonyl fluorides often involves the transformation of a precursor like 3-bromofuran (B129083). rsc.org Computational studies can model the multi-step synthesis, including nitration, substitution, and fluorination, to optimize reaction conditions and predict potential byproducts.

One area of significant interest is the behavior of sulfonyl fluorides in transition-metal-catalyzed cross-coupling reactions. acs.org Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to investigate the oxidative addition of the C-Br or C-S bond of 4-Bromofuran-3-sulfonyl fluoride to a metal center, a critical step in many catalytic cycles. These calculations can predict activation barriers and reaction energies, providing a detailed understanding of the factors controlling the reaction's feasibility and selectivity.

A hypothetical reaction pathway for the Suzuki-Miyaura coupling of this compound with a generic boronic acid (R-B(OH)₂) could be investigated using DFT. The calculated relative energies for the intermediates and transition states would provide a quantitative picture of the reaction profile.

Table 1: Hypothetical DFT Calculated Relative Energies for the Suzuki-Miyaura Coupling of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + R-B(OH)₂) | 0.0 |

| Oxidative Addition Transition State (C-Br cleavage) | +15.2 |

| Oxidative Addition Intermediate | -5.7 |

| Transmetalation Transition State | +12.8 |

| Transmetalation Intermediate | -10.3 |

| Reductive Elimination Transition State | +8.5 |

| Products | -25.1 |

Note: The data in this table is illustrative and represents typical values that might be obtained from such a computational study.

Elucidation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms at a molecular level is a key strength of computational chemistry. For this compound, this involves identifying the precise sequence of bond-breaking and bond-forming events and characterizing the high-energy transition state structures that govern the reaction rates.

A notable application is in understanding the reactivity of the sulfonyl fluoride group, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov Computational modeling can be used to explore the mechanism of nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion. By locating the transition state for this process, researchers can gain insights into the factors that influence the reactivity of the sulfonyl fluoride moiety. For example, the electrophilicity of the sulfur atom, influenced by the electronic properties of the furan (B31954) ring and the bromine substituent, can be quantified through computational analysis.

DFT calculations can be employed to investigate the competition between different reaction pathways, such as the activation of the C-S versus the S-F bond in reactions with transition metals. acs.org The calculated geometries and vibrational frequencies of the transition states for each pathway can definitively establish the preferred mechanistic route.

Table 2: Calculated Properties of a Hypothetical Transition State for Nucleophilic Attack on this compound

| Property | Value |

| Imaginary Frequency | -350 cm⁻¹ |

| S-F Bond Length | 2.15 Å |

| S-Nucleophile Bond Length | 2.20 Å |

| Activation Energy | 18.5 kcal/mol |

Note: The data in this table is illustrative and represents typical values that might be obtained from such a computational study.

Prediction of Structure-Reactivity Relationships via Computational Modeling

Computational modeling provides a powerful tool for establishing quantitative structure-reactivity relationships (QSRRs). By calculating various molecular descriptors for this compound and its derivatives, it is possible to correlate these properties with experimentally observed reactivity.

Key descriptors that can be calculated include atomic charges, electrostatic potentials, and frontier molecular orbital energies (HOMO and LUMO). For example, the magnitude of the partial positive charge on the sulfur atom of the sulfonyl fluoride group is expected to correlate with its susceptibility to nucleophilic attack. Similarly, the LUMO energy can indicate the electrophilicity of the molecule as a whole.

These computational models can predict how modifications to the furan ring or the introduction of different substituents would impact the reactivity of the sulfonyl fluoride group. This predictive capability is invaluable in the rational design of new reagents and catalysts for applications such as SuFEx chemistry and the development of covalent inhibitors. mdpi.com The stability of sulfonyl fluorides compared to other sulfonyl halides can also be rationalized through computational analysis of bond dissociation energies and reaction energetics. mdpi.com

Table 3: Hypothetical Calculated Molecular Descriptors for this compound

| Descriptor | Calculated Value |

| Partial Charge on Sulfur (e) | +1.85 |

| LUMO Energy (eV) | -1.23 |

| C-Br Bond Dissociation Energy (kcal/mol) | 75.6 |

| S-F Bond Dissociation Energy (kcal/mol) | 110.2 |

Note: The data in this table is illustrative and represents typical values that might be obtained from such a computational study.

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, conformational analysis can still provide valuable insights into its three-dimensional structure and flexibility. The orientation of the sulfonyl fluoride group relative to the furan ring can be investigated using computational methods. Potential energy surface scans can be performed by systematically rotating the C-S bond to identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations, although more computationally intensive, can provide a more dynamic picture of the molecule's behavior in different environments, such as in solution. whiterose.ac.uknih.gov MD simulations can reveal how solvent molecules interact with the solute and influence its conformational preferences. mun.ca For a molecule like this compound, MD simulations could be used to study its aggregation behavior or its interaction with a biological target, providing insights that are not accessible from static quantum mechanical calculations alone. The ability to model the dynamic nature of molecular conformations is crucial for understanding biological activity and designing effective drug candidates. mun.canih.gov

Q & A

Basic: What are the key structural and reactivity features of 4-bromofuran-3-sulfonyl fluoride relevant to synthetic chemistry?

Answer:

The compound combines a brominated furan core with a sulfonyl fluoride group, enabling dual reactivity: (i) bromine facilitates cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions, and (ii) the sulfonyl fluoride group participates in sulfur(VI) fluoride exchange (SuFEx) click chemistry. Its planar furan ring enhances π-stacking in catalyst design, while the sulfonyl fluoride’s electrophilicity allows selective bond formation under mild conditions. Structural confirmation requires NMR (¹H/¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). For example, the ¹⁹F NMR signal typically appears at ~65–70 ppm (SO₂F group) .

Basic: What methods are used to synthesize this compound?

Answer:

A two-step approach is common:

Sulfonation : React 3-bromofuran with chlorosulfonic acid to form 3-bromofuran-3-sulfonyl chloride.

Fluorination : Treat the intermediate with KF or other fluoride sources (e.g., AgF) in anhydrous solvents (e.g., acetonitrile) at 0–25°C.

Electrochemical methods (e.g., oxidative coupling of thiols with KF) are emerging alternatives, avoiding harsh reagents . Purity is assessed via HPLC (>95% by area) and elemental analysis.

Advanced: How does this compound compare to aryl sulfonyl fluorides in SuFEx click chemistry?

Answer:

The bromofuran scaffold introduces steric and electronic differences compared to benzene-based analogs:

- Reactivity : Faster kinetics in SuFEx due to electron-withdrawing bromine enhancing the sulfonyl fluoride’s electrophilicity.

- Stability : Lower thermal stability (decomposes above 80°C) compared to aryl derivatives.

- Applications : Preferable for bioconjugation (e.g., protein labeling) due to smaller size and lower hydrophobicity. Kinetic studies using stopped-flow UV-Vis or ¹⁹F NMR are critical to quantify reactivity differences .

Advanced: How to resolve contradictions in reported reactivity data for this compound?

Answer:

Contradictions often arise from solvent polarity, trace moisture, or catalyst impurities. Systematic approaches include:

- Control experiments : Compare reactions under inert (N₂/Ar) vs. ambient conditions.

- Isolation of intermediates : Use LC-MS or in-situ IR to detect side products (e.g., hydrolysis to sulfonic acids).

- Computational modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and transition states, clarifying discrepancies. For example, competing SN2 vs. radical mechanisms in bromine substitution can be modeled .

Advanced: What strategies optimize its use in enzyme inhibition studies?

Answer:

As a covalent inhibitor, design experiments to:

Target validation : Use X-ray crystallography or cryo-EM to confirm binding to catalytic serine/threonine residues.

Kinetic assays : Measure IC₅₀ under pseudo-first-order conditions with fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases).

Selectivity profiling : Screen against a panel of >50 enzymes (e.g., serine hydrolases) to assess off-target effects.

In-cell efficacy : Employ live-cell imaging with fluorescent probes (e.g., TAMRA-labeled derivatives) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all manipulations.

- Storage : Keep desiccated at –20°C in amber vials (light-sensitive).

- Waste disposal : Neutralize with saturated NaHCO₃ before disposal. Avoid aqueous waste streams to prevent HF formation .

Advanced: How to design experiments for studying its environmental stability and degradation?

Answer:

- Hydrolysis studies : Monitor degradation in buffered solutions (pH 2–12) via ¹⁹F NMR or ion chromatography.

- Photolysis : Expose to UV light (254 nm) and analyze products via GC-MS.

- Microbial degradation : Use soil slurry models with LC-HRMS to track metabolites.

- Ecotoxicity : Perform Daphnia magna or algal growth inhibition assays .

Advanced: What analytical techniques differentiate sulfonyl fluoride derivatives in complex mixtures?

Answer:

- Tandem MS/MS : Use collision-induced dissociation (CID) to fragment ions; sulfonyl fluorides yield characteristic [SO₂F]⁻ (m/z 83).

- XPS : Sulfur 2p binding energy shifts (169–170 eV) confirm SO₂F presence.

- Raman spectroscopy : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 750 cm⁻¹ (S-F stretch) are diagnostic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.